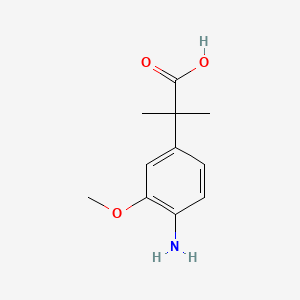![molecular formula C6H3ClIN3 B13558775 6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed. These methods allow for the large-scale synthesis of this compound with high efficiency and yield. The use of continuous flow formylation/hydrazine cyclization cascades has been reported to be effective for the scalable synthesis of this compound .
化学反応の分析
Types of Reactions
6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups attached to the pyrazole or pyridine rings .
科学的研究の応用
6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: A similar compound without the chlorine and iodine substituents.
6-Chloro-1H-pyrazolo[3,4-B]pyridine: A compound with only the chlorine substituent.
4-Iodo-1H-pyrazolo[3,4-B]pyridine: A compound with only the iodine substituent.
Uniqueness
6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C6H3ClIN3 |
|---|---|
分子量 |
279.46 g/mol |
IUPAC名 |
6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3ClIN3/c7-5-1-4(8)3-2-9-11-6(3)10-5/h1-2H,(H,9,10,11) |
InChIキー |
KFSBQUHFSSTXED-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(NN=C2)N=C1Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


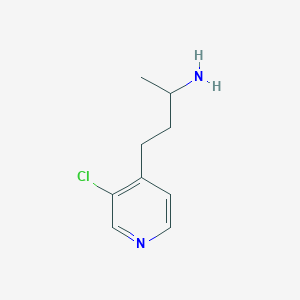
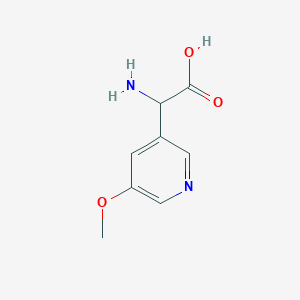
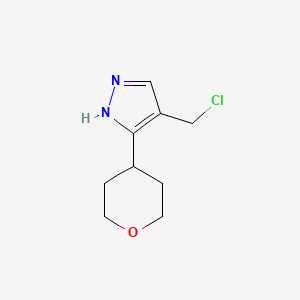
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)

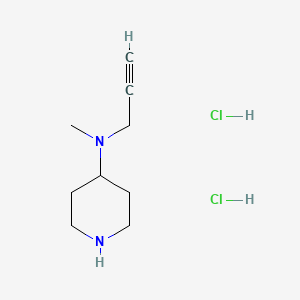

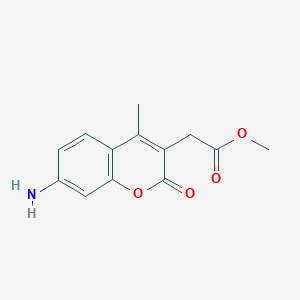
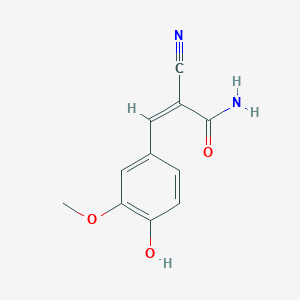
![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
